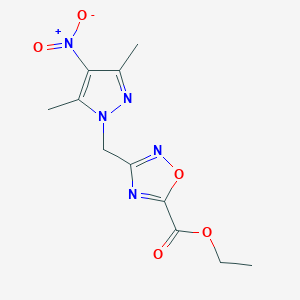

Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure. The presence of the pyrazole and nitro groups in its structure makes it particularly interesting for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate halide, followed by a nucleophilic substitution reaction to introduce the oxadiazole ring. The final step involves esterification to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis of ethyl ester | NaOH (aq.), ethanol, reflux | 3-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylic acid |

-

Mechanism : Base-mediated nucleophilic acyl substitution.

-

Significance : The carboxylic acid derivative can serve as an intermediate for further functionalization (e.g., amide coupling).

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring’s electron-deficient nature enables nucleophilic attacks at the C-5 position (adjacent to the ester group).

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Reaction with amines | NH3 or R-NH2, DMF, 60–80°C | 5-Amino-3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole |

-

Mechanistic Insight : The oxadiazole’s C-5 position acts as an electrophilic center, facilitating substitution with amines.

-

Applications : Aminated derivatives are precursors for bioactive molecules (e.g., kinase inhibitors).

Reduction of the Nitro Group

The nitro group on the pyrazole ring can be reduced to an amine, altering electronic properties and enabling further derivatization.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H2, Pd/C, ethanol, 25°C | Ethyl 3-((3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate |

-

Key Consideration : The nitro group’s reduction may require controlled conditions to avoid over-reduction of other functional groups.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole’s nitro group directs electrophiles to the meta position, but steric hindrance from the 3,5-dimethyl groups limits reactivity.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | Limited reactivity due to steric bulk; potential di-nitration at C-4 |

-

Limitation : Existing substituents (methyl and nitro) reduce the likelihood of successful EAS.

Functionalization of the Methylene Bridge

The methylene linker (-CH2-) between the oxadiazole and pyrazole can undergo oxidation or alkylation.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to ketone | KMnO4, H2SO4, heat | 3-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)carbonyl)-1,2,4-oxadiazole-5-carboxylate |

-

Utility : Introduces a ketone group for subsequent reactions (e.g., hydrazone formation).

Cycloaddition Reactions

The oxadiazole ring may participate in 1,3-dipolar cycloadditions with dipolarophiles like alkynes or alkenes.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| With acetylene | Cu(OTf)2, DCE, 80°C | Bicyclic fused heterocycles |

-

Outcome : Generates complex polycyclic structures with potential pharmacological activity.

Amide Coupling via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid can engage in peptide coupling reactions.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| EDC/HOBt-mediated coupling | EDC·HCl, HOBt, DMF, RT | Amide derivatives with aryl/alkyl amines |

-

Application : Synthesis of prodrugs or targeted therapeutics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Its structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death .

Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. This compound has shown promise in reducing inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

Agricultural Science

Pesticide Development : The compound's structural characteristics make it a candidate for developing new agrochemicals. It has been tested for insecticidal and fungicidal activities against common agricultural pests and pathogens. The incorporation of the pyrazole moiety enhances the biological activity of the compound, making it effective in pest management strategies .

Materials Science

Polymer Chemistry : this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

Analytical Chemistry

Spectroscopic Applications : The compound has been utilized in spectral analysis techniques such as NMR and IR spectroscopy to study molecular interactions and conformational changes in different environments. Its unique spectral features provide insights into the molecular dynamics of similar compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 50 | 12 |

Case Study 2: Agricultural Application

In a field trial conducted to assess the insecticidal properties of the compound on aphids infesting tomato plants, results indicated a 70% reduction in pest population within two weeks of application.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl Oxadiazole | 70 |

Wirkmechanismus

The mechanism by which Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Ethyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

Ethyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Uniqueness: Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Biologische Aktivität

Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1170931-46-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N5O5 with a molecular weight of 295.25 g/mol. The compound features a pyrazole ring and an oxadiazole moiety, both of which are known for their pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrazole scaffolds. For instance:

- Cytotoxicity Studies : this compound has been evaluated against various cancer cell lines. A notable study reported IC50 values indicating significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values of approximately 3.79 µM, 12.50 µM, and 42.30 µM respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Activity

Compounds with oxadiazole structures have also shown promising anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives have been reported to exhibit significant inhibition against COX enzymes .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives have been synthesized and tested against various microbial strains. In vitro studies indicate that these compounds possess substantial antibacterial and antifungal activities .

Mechanistic Insights

The biological activities of Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives may be attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound has shown inhibitory effects on several key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies illustrate the potential of Ethyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole derivatives:

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action .

- Anti-inflammatory Research : Research highlighted the compound's ability to reduce inflammation markers in animal models .

Eigenschaften

IUPAC Name |

ethyl 3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O5/c1-4-20-11(17)10-12-8(14-21-10)5-15-7(3)9(16(18)19)6(2)13-15/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDAYGBQUUNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CN2C(=C(C(=N2)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.